molecular formula C10H9N3S B14595437 3-(pyridin-2-ylamino)-1H-pyridine-2-thione CAS No. 60780-93-0

3-(pyridin-2-ylamino)-1H-pyridine-2-thione

Cat. No.: B14595437
CAS No.: 60780-93-0
M. Wt: 203.27 g/mol
InChI Key: YSEOUAPIDYGUMB-UHFFFAOYSA-N
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Description

3-(pyridin-2-ylamino)-1H-pyridine-2-thione is a heterocyclic compound that contains a pyridine ring and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-ylamino)-1H-pyridine-2-thione typically involves the reaction of 2-aminopyridine with carbon disulfide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium hydroxide or sodium hydroxide is used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-ylamino)-1H-pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-(pyridin-2-ylamino)-1H-pyridine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyridin-2-ylamino)-1H-pyridine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The thione group plays a crucial role in these interactions, forming covalent bonds with nucleophilic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-ylamino)pyridine: Lacks the thione group but has similar structural features.

    3-(pyridin-2-ylamino)propanoate: Contains a propanoate group instead of a thione group.

    2-(pyridin-2-yl)thiazole: Contains a thiazole ring instead of a pyridine ring.

Uniqueness

3-(pyridin-2-ylamino)-1H-pyridine-2-thione is unique due to the presence of both the pyridine ring and the thione group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

60780-93-0

Molecular Formula

C10H9N3S

Molecular Weight

203.27 g/mol

IUPAC Name

3-(pyridin-2-ylamino)-1H-pyridine-2-thione

InChI

InChI=1S/C10H9N3S/c14-10-8(4-3-7-12-10)13-9-5-1-2-6-11-9/h1-7H,(H,11,13)(H,12,14)

InChI Key

YSEOUAPIDYGUMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CNC2=S

Origin of Product

United States

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